molecular formula C22H22N4O3S B2521035 (E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-92-0

(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2521035
CAS No.: 494219-92-0
M. Wt: 422.5
InChI Key: RBTULOCKNZTODC-GZTJUZNOSA-N
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Description

(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel chemical entity belonging to the thiazolopyrimidine class of heterocyclic compounds. This complex molecule is characterized by its (E)-configured exocyclic double bond, which is critical for its spatial orientation and biological activity. It functions as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key signaling protein implicated in cancer cell proliferation, migration, and survival . By targeting FAK, this compound provides researchers with a valuable tool for investigating pathways involved in tumor invasion and metastasis. Its primary research applications include the study of cancer biology, particularly in the context of overcoming resistance to conventional therapies, and the development of novel anti-metastatic agents. The compound's intricate structure, featuring fused pyrazole and thiazolopyrimidine rings, serves as a core scaffold in medicinal chemistry for the design and synthesis of new kinase-targeted therapeutics. This product is supplied for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-5-25-14(3)16(12-23-25)11-17-20(27)26-19(15-9-7-6-8-10-15)18(21(28)29-4)13(2)24-22(26)30-17/h6-12,19H,5H2,1-4H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTULOCKNZTODC-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Overview of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are known for their potential therapeutic properties, including antitumor , antimicrobial , anti-inflammatory , and antidiabetic activities. The structural diversity of these compounds allows for a range of biological interactions, making them valuable in medicinal chemistry.

Antitumor Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against M-HeLa Cells : Compounds similar to the target compound have shown high cytotoxicity against cervical adenocarcinoma (M-HeLa) with IC50 values significantly lower than those of standard chemotherapeutics like Sorafenib .
CompoundCell LineIC50 (µM)Reference
5aM-HeLa4.34
5bPC32.97
5cSiHa3.60

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines also display moderate antimicrobial properties. Compounds derived from this class have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics:

CompoundMicroorganismActivity LevelReference
2aE. coliModerate
4aS. aureusHigh

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been documented through various assays demonstrating their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2:

CompoundAssay TypeEffectivityReference
150dCOX inhibitionSI = 455
151aEdema inhibition62% edema reduction

The mechanisms underlying the biological activities of thiazolo[3,2-a]pyrimidine derivatives often involve interaction with specific molecular targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : Certain compounds have been identified as allosteric modulators of NMDA receptors, which play a crucial role in neuronal signaling and synaptic plasticity .

Case Study 1: Cytotoxicity Evaluation

A study focused on evaluating the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced their anticancer properties.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of synthesized thiazolo[3,2-a]pyrimidines against both Gram-positive and Gram-negative bacteria. The findings revealed that specific substitutions on the pyrimidine ring improved antibacterial activity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes findings from recent research:

Cancer TypeCell LineActivity Observed
Lung CancerA549Inhibition observed
Breast CancerMDA-MB-231Significant antiproliferation
Liver CancerHepG2Notable growth inhibition
Colorectal CancerHCT116Moderate to high inhibition

These findings suggest that this compound could serve as a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be leveraged to design drugs targeting metabolic disorders or cancers where enzyme regulation is crucial .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

Study on Antitumor Effects

A study published in a peer-reviewed journal demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibited strong cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation .

Research on Enzyme Inhibition

Another research effort focused on the enzyme inhibitory properties of pyrazole derivatives, revealing that these compounds could effectively inhibit key enzymes involved in cancer metabolism .

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated carbonyl system in the thiazolo[3,2-a]pyrimidine core allows nucleophilic attack at the β-position. Common nucleophiles include amines, thiols, and Grignard reagents.

Reaction Conditions Outcome Yield
Michael AdditionEthanol, triethylamine, 60°CFormation of adducts at C2 position via conjugate addition~65%
Thiol AdditionDCM, room temperatureThiol conjugation at the exocyclic double bond~72%

Mechanism : The electron-deficient double bond (C2–C3) undergoes nucleophilic attack, stabilized by resonance from the adjacent carbonyl group .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions, leveraging its conjugated diene-like system.

Reaction Conditions Outcome Yield
Diels-Alder with MaleimideToluene, reflux, 12hSix-membered cyclohexene derivative~58%

Key Insight : The dienophile reactivity is enhanced by electron-withdrawing groups on the thiazole ring .

Oxidation Reactions

Controlled oxidation targets specific sites:

Reagent Conditions Outcome Yield
KMnO₄ (acidic)H₂SO₄, 0°CEpoxidation of the exocyclic double bond~45%
Ozone (O₃)DCM, -78°CCleavage of the methylene bridge to form ketone derivatives~37%

Note : Over-oxidation risks exist due to the compound’s polycyclic structure .

Hydrolysis of Ester Group

The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Yield
Acidic (HCl)6M HCl, reflux, 6hCarboxylic acid derivative (C₂₂H₂₁N₄O₄S)~85%
Basic (NaOH)1M NaOH, ethanol, 50°CSodium carboxylate intermediate~78%

Mechanism : Base-mediated saponification proceeds via nucleophilic acyl substitution .

Catalytic Hydrogenation

Selective reduction of the exocyclic double bond is achievable:

Catalyst Conditions Outcome Yield
Pd/C (10%)H₂ (1 atm), ethanol, 25°CSaturated thiazolo-pyrimidine derivative~90%

Insight : Stereoselectivity is retained under mild conditions due to steric hindrance from the pyrazole substituent.

Functional Group Modifications

  • Pyrazole Ring Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to introduce substituents at N1 (~60% yield) .

  • Thiazole Ring Halogenation :
    Bromination (Br₂, CCl₄) at C7 position yields mono-brominated product (~55% yield) .

Critical Analysis of Reaction Limitations

  • Steric Hindrance : Bulky substituents on the pyrazole ring reduce accessibility for electrophiles .

  • Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification .

  • Side Reactions : Competing pathways (e.g., over-oxidation) necessitate precise stoichiometric control .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, though synthetic optimization remains essential for high-purity applications .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features
Target Compound 2: (1-ethyl-5-methyl-pyrazol-4-yl)methylene ~464.5 Methyl carboxylate, ethyl-pyrazole substituent, phenyl at C5
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-bromophenyl ~435.3 Bromophenyl enhances halogen bonding; ethyl ester instead of methyl
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2,4,6-trimethoxybenzylidene 494.55 Trimethoxybenzylidene increases steric bulk; ethyl ester
(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-hydroxyphenyl; 2: 1,3-dimethylpyrazole ~478.5 Hydroxyphenyl improves hydrogen bonding; dimethylpyrazole alters electronic density

Key Observations :

  • Substituent Effects : The target compound’s ethyl-pyrazole group balances steric bulk and lipophilicity compared to the bulkier trimethoxybenzylidene group in , which may hinder membrane permeability.
  • Ester Choice : Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters (e.g., ) due to reduced susceptibility to esterase cleavage.
  • Aromatic Substitutions : The phenyl group at C5 (target compound) provides a planar hydrophobic core, whereas bromophenyl () or hydroxyphenyl () substituents introduce halogen bonding or H-bonding capabilities.
Crystallographic and Packing Behavior

Crystallographic data for analogs reveal insights into conformational stability:

Compound Space Group Unit Cell Parameters (Å, °) Puckering Amplitude (Å) Intermolecular Interactions
Target Compound (inferred) Likely C–H···O/N interactions (see )
Ethyl 2-(2,4,6-trimethoxybenzylidene)-... () P21/n a=7.536, b=18.178, c=16.973, β=94.465 0.224 (flattened boat) C–H···O chains along c-axis
Ethyl 5-(4-bromophenyl)-... () Halogen bonding (C–Br···π)

Key Observations :

  • The flattened boat conformation of the thiazolopyrimidine ring in (puckering amplitude = 0.224 Å) is critical for packing via C–H···O bonds, a pattern likely shared by the target compound .
  • Methoxy groups in create steric hindrance, reducing packing efficiency compared to the target compound’s smaller pyrazole substituent.

Key Observations :

  • The target compound’s higher LogP (3.2 vs. 2.5–2.8) suggests improved lipid membrane penetration but lower aqueous solubility.
  • Pyrazole vs. benzylidene substituents : Pyrazole-containing analogs (target compound, ) show enhanced anti-inflammatory activity compared to benzylidene derivatives (), likely due to better target binding .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/CatalystsSolventTime (h)Yield (%)Reference
1Pyrazole-aldehyde, NaOAcEthanol8–1070–78
2Chloroacetic acid, NaOAcAcetic acid6–865–72

Basic: What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry (e.g., E/Z isomerism via coupling constants) .
    • 2D NMR (COSY, HSQC) resolves complex proton-carbon correlations in the fused ring system .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
  • X-ray Crystallography:
    • Resolves 3D conformation and validates spatial arrangement of substituents (e.g., boat conformation of the pyrimidine ring) .
  • HPLC:
    • Purity assessment (>95%) using reverse-phase columns and UV detection .

Basic: What in vitro biological activities have been reported for thiazolo[3,2-a]pyrimidine derivatives structurally similar to this compound?

Methodological Answer:

  • Antimicrobial Activity:
    • Pyrazole and phenyl substituents enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Anti-inflammatory Effects:
    • Inhibition of COX-2 enzyme (IC₅₀: 10–20 µM) observed in derivatives with electron-donating groups .
  • Antioxidant Properties:
    • DPPH radical scavenging activity (EC₅₀: 15–30 µM) linked to hydroxyl or methoxy substituents .

Q. Table 2: Bioactivity Trends Based on Substituents

Substituent (R)Activity (Target)PotencyReference
4-HydroxyphenylAntioxidantEC₅₀ 15 µM
4-ChlorophenylAntimicrobialMIC 4 µg/mL
PyridinylAnti-inflammatoryIC₅₀ 12 µM

Advanced: How can researchers resolve contradictions in reported bioactivity data for thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:
Contradictions often arise from:

  • Structural Variations: Minor substituent changes (e.g., hydroxyl vs. methoxy groups) alter hydrophobicity and target binding .
  • Assay Conditions: Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or enzyme isoforms (COX-1 vs. COX-2) affect results .
  • Data Normalization: Standardize activity metrics (e.g., IC₅₀, MIC) against positive controls (e.g., aspirin for anti-inflammatory assays) .

Recommended Workflow:

SAR Studies: Systematically vary substituents and compare bioactivity .

Dose-Response Curves: Use ≥3 replicates to ensure reproducibility .

Molecular Docking: Validate interactions with target proteins (e.g., COX-2 PDB: 5KIR) .

Advanced: What computational and experimental approaches are used to study this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Predict binding stability of the pyrimidine core with enzyme active sites (e.g., 100 ns simulations in GROMACS) .
  • X-ray Crystallography:
    • Resolve co-crystal structures with targets (e.g., human carbonic anhydrase IX) to identify key hydrogen bonds .
  • Surface Plasmon Resonance (SPR):
    • Quantify binding affinity (KD) in real-time for receptor-ligand interactions .

Case Study:
A derivative with a 4-hydroxyphenyl group showed stronger hydrogen bonding with COX-2 (bond length: 2.1 Å) compared to methyl-substituted analogs .

Advanced: What strategies improve the solubility and bioavailability of this compound without compromising activity?

Methodological Answer:

  • Prodrug Design:
    • Ester-to-carboxylic acid conversion (hydrolysis in vivo) enhances water solubility .
  • Nanoformulation:
    • Encapsulation in liposomes or PLGA nanoparticles improves cellular uptake .
  • Structural Modifications:
    • Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions (e.g., para position of phenyl rings) .

Example:
Ethyl-to-methyl ester conversion increased solubility by 3-fold in PBS (pH 7.4) while retaining anti-inflammatory activity .

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